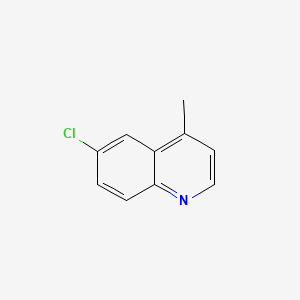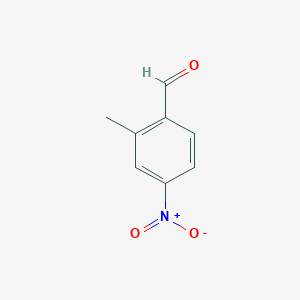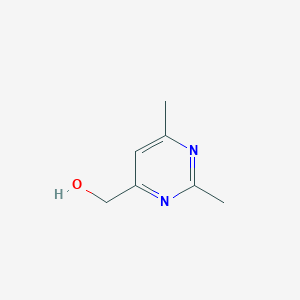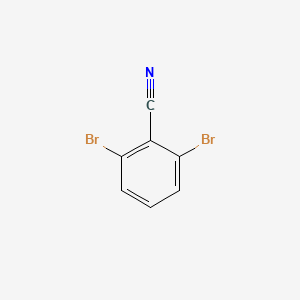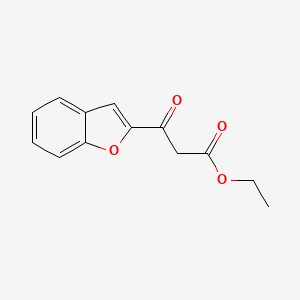
Ethyl-3-(Benzofuran-2-yl)-3-oxopropanoat
Übersicht
Beschreibung
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a mixture of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one and piperidine, which is refluxed in ethanol overnight . The reaction mixture is then poured into ice .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include the refluxing of a mixture in ethanol . This process is part of the broader field of organic synthesis, which involves the construction of organic compounds via chemical reactions .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Ethyl-3-(Benzofuran-2-yl)-3-oxopropanoat wurde auf seine antibakteriellen Eigenschaften untersucht. Derivate von Benzofuran, wie sie aus dieser Verbindung synthetisiert werden, haben Aktivität gegen eine Vielzahl von Mikroorganismen gezeigt. Dies umfasst sowohl Bakterien als auch Hefen, was auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hindeutet .
Antikrebs Eigenschaften
Benzofuran-Derivate sind bekannt dafür, Antikrebsaktivitäten zu besitzen. Die Struktur-Wirkungs-Beziehungsstudien (SAR) dieser Verbindungen liefern Erkenntnisse für die Entwicklung neuer Medikamente zur Krebstherapie. This compound könnte als Vorläufer für die Synthese neuer Derivate mit potentiellen Antikrebs-Eigenschaften dienen .
Hemmung der P450-Aromatase
Einige Benzofuran-Derivate wurden als potente nicht-steroidale, reversible Inhibitoren der P450-Aromatase identifiziert, einem Enzym, das für die Östrogensynthese entscheidend ist. Dies deutet darauf hin, dass this compound zur Synthese von Inhibitoren verwendet werden könnte, die therapeutische Anwendungen bei hormonabhängigen Krebsarten haben könnten .
UV-Schadensreparatur in DNA
Die elektronentransfer-katalysierte [2+2]-Cycloreversion von Cyclobutanen, die aus Benzofuran-Verbindungen abgeleitet werden können, hat Auswirkungen auf die Reparatur von UV-geschädigter DNA. Dieser Prozess ist entscheidend für die Korrektur von Pyrimidindimeren, einer häufigen Art von DNA-Schäden, die durch UV-Strahlung verursacht werden .
Photochemische Energiespeicherung
Benzofuran-Derivate haben potentielle Anwendungen in der photochemischen Energiespeicherung. Die einzigartige chemische Struktur von Benzofuran ermöglicht die Absorption und Übertragung von Energie, die zur Entwicklung neuer Materialien zur Speicherung von Sonnenenergie genutzt werden könnte .
Synthese von N-Heterocyclen
This compound kann zur Synthese von Benzofuran-fusionierten N-Heterocyclen verwendet werden. Diese Verbindungen sind in der medizinischen Chemie wertvoll aufgrund ihres breiten Spektrums an biologischen Aktivitäten, einschließlich als potentielle Inhibitoren von Enzymen wie PDE4B .
Wirkmechanismus
Target of Action
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with multiple targets
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have multiple effects at the molecular and cellular levels
Zukünftige Richtungen
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran compounds with enhanced biological activities and the exploration of their potential applications in medicine .
Biochemische Analyse
Biochemical Properties
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amino acids such as aspartic acid and lysine through its furan ring and thiazole ring . These interactions suggest that Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate may act as an enzyme inhibitor or activator, influencing the activity of specific enzymes and proteins.
Cellular Effects
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate has notable effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity against human ovarian cancer cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth and survival.
Molecular Mechanism
The molecular mechanism of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate involves its binding interactions with biomolecules. It forms hydrogen bonds and other interactions with amino acids in proteins, which can lead to enzyme inhibition or activation . Additionally, the compound may induce changes in gene expression, further influencing cellular processes. These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that benzofuran derivatives, including Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate, can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability over time.
Dosage Effects in Animal Models
The effects of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic potential.
Subcellular Localization
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJYHCDGBZOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509587 | |
| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78917-44-9 | |
| Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)

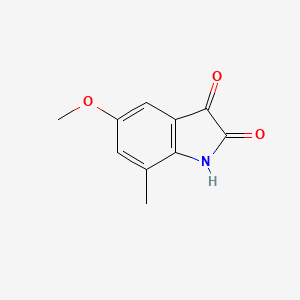
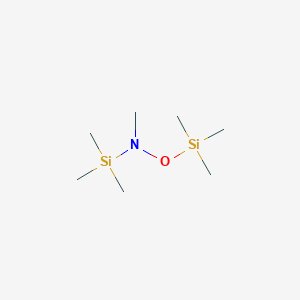


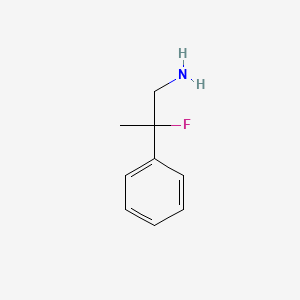

![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)

